REACTION_CXSMILES
|
C1(C)C(C)=CC=CC=1.[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]1[CH:19]=[CH:20][C:21]([OH:24])=[CH:22][CH:23]=1.[CH2:25]=[O:26].C(C1C=CC=CC=1S(O)(=O)=O)CCCCCCCCCCC>O>[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1.[CH2:25]=[O:26] |f:5.6|
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are metered in at 40° C
|
Type
|
CUSTOM
|
Details
|
after which an exothermic condensation
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 4 hours at 95°14 100° C
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
is distilled off
|
Type
|
CUSTOM
|
Details
|
removal of water
|
Type
|
DISTILLATION
|
Details
|
is completed by azeotropic distillation with xylene for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After the mixture has cooled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCC=1C=CC(=CC1)O.C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |